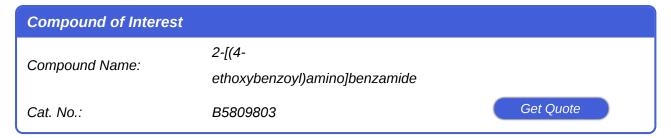


Application Note: Laboratory Synthesis of 2-[(4-ethoxybenzoyl)amino]benzamide

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Introduction

2-[(4-ethoxybenzoyl)amino]benzamide is a benzamide derivative with potential applications in medicinal chemistry and drug development. Its synthesis is a crucial step for further biological evaluation and structure-activity relationship studies. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The synthesis involves a two-step process: the preparation of 4-ethoxybenzoyl chloride from 4-ethoxybenzoic acid, followed by its reaction with 2-aminobenzamide.

Overall Reaction Scheme

The synthesis proceeds via the following two stages:

- Step 1: Synthesis of 4-ethoxybenzoyl chloride 4-ethoxybenzoic acid is converted to the more reactive acid chloride using a chlorinating agent such as thionyl chloride.
- Step 2: Synthesis of **2-[(4-ethoxybenzoyl)amino]benzamide** The prepared 4-ethoxybenzoyl chloride is then reacted with 2-aminobenzamide in the presence of a base to yield the final product.

Experimental Protocols



Part 1: Synthesis of 4-ethoxybenzoyl chloride from 4-ethoxybenzoic acid

This procedure is adapted from standard methods for the synthesis of aryl acid chlorides from their corresponding carboxylic acids.[1][2]

Materials and Reagents

Reagent/Materi al	Molar Mass (g/mol)	Quantity	Moles	Notes
4-ethoxybenzoic acid	166.17	10.0 g	0.060	Starting material
Thionyl chloride (SOCl ₂)	118.97	6.6 mL (10.8 g)	0.091	Chlorinating agent (1.5 eq)
N,N- Dimethylformami de (DMF)	73.09	2-3 drops	-	Catalyst
Anhydrous Toluene	-	50 mL	-	Solvent

Equipment

- 100 mL two-neck round-bottom flask
- Reflux condenser with a drying tube (CaCl₂)
- · Magnetic stirrer and stir bar
- · Heating mantle
- Distillation apparatus

Procedure



- Reaction Setup: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethoxybenzoic acid (10.0 g, 0.060 mol) and anhydrous toluene (50 mL).
- Addition of Reagents: To this suspension, add thionyl chloride (6.6 mL, 0.091 mol) dropwise at room temperature. After the addition, add 2-3 drops of N,N-dimethylformamide (DMF) as a catalyst.
- Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
 Remove the excess thionyl chloride and toluene by distillation under reduced pressure.
- Product: The resulting crude 4-ethoxybenzoyl chloride is a liquid or low-melting solid and can be used in the next step without further purification. Due to its moisture sensitivity, it should be used immediately.[3]

Part 2: Synthesis of 2-[(4-ethoxybenzoyl)amino]benzamide

This step involves the acylation of 2-aminobenzamide with the previously synthesized 4-ethoxybenzoyl chloride, following a procedure similar to a Schotten-Baumann reaction.[4][5][6]

Materials and Reagents



Reagent/Materi al	Molar Mass (g/mol)	Quantity	Moles	Notes
2- aminobenzamide	136.15	8.2 g	0.060	Starting material
4-ethoxybenzoyl chloride	184.62	~11.1 g	~0.060	From Part 1
Acetone	-	100 mL	-	Solvent
Triethylamine (Et₃N)	101.19	9.2 mL (6.7 g)	0.066	Base (1.1 eq)
Deionized water	-	As needed	-	For washing
Ethanol	-	As needed	-	For recrystallization

Equipment

- 250 mL round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- · Ice bath
- Büchner funnel and flask for vacuum filtration

Procedure

- Dissolution: In a 250 mL round-bottom flask, dissolve 2-aminobenzamide (8.2 g, 0.060 mol) and triethylamine (9.2 mL, 0.066 mol) in acetone (100 mL) with stirring at room temperature.
- Addition of Acyl Chloride: Cool the solution in an ice bath. Dissolve the crude 4ethoxybenzoyl chloride from Part 1 in a small amount of anhydrous acetone and add it dropwise to the 2-aminobenzamide solution over 20-30 minutes, maintaining the temperature below 10°C.



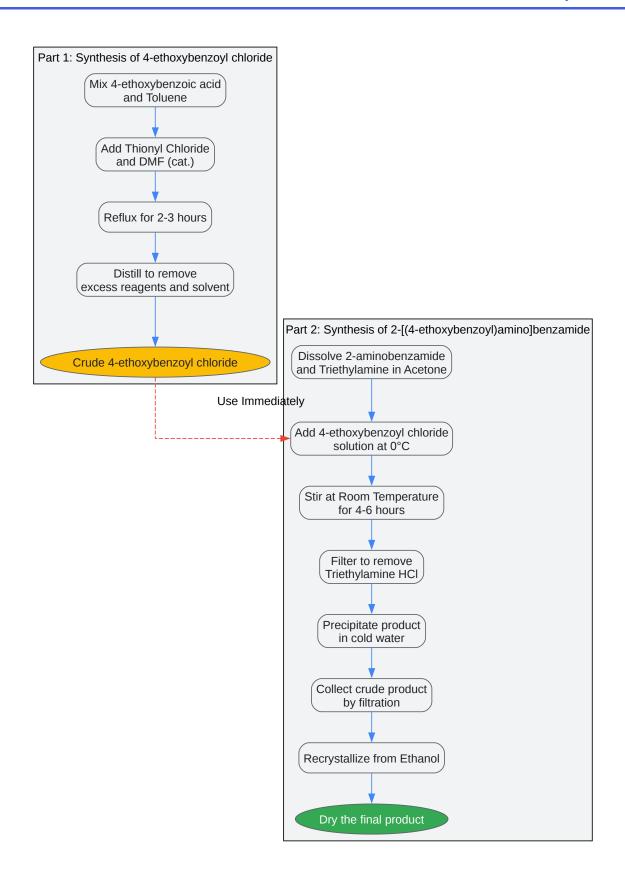
- Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate (triethylamine hydrochloride) will be observed.
- Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of acetone.
- Precipitation: Combine the filtrate and washings and pour the solution into a beaker containing 300 mL of cold deionized water with stirring. A white precipitate of the product will form.
- Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with plenty of deionized water to remove any remaining salts.
- Purification: Recrystallize the crude product from ethanol to obtain pure 2-[(4-ethoxybenzoyl)amino]benzamide.
- Drying: Dry the purified crystals in a vacuum oven at 60-70°C.

Summary of Reaction Parameters

Parameter	Part 1: Acyl Chloride Formation	Part 2: Amide Formation	
Solvent	Anhydrous Toluene	Acetone	
Temperature	Reflux (80-90°C)	0°C to Room Temperature	
Reaction Time	2-3 hours	4-6 hours	
Key Reagents	Thionyl Chloride, DMF (cat.)	Triethylamine	
Work-up	Distillation	Precipitation in water	
Purification	-	Recrystallization from ethanol	

Visualizations Experimental Workflow





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Caption: Workflow for the two-part synthesis of 2-[(4-ethoxybenzoyl)amino]benzamide.



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